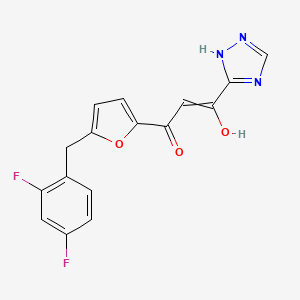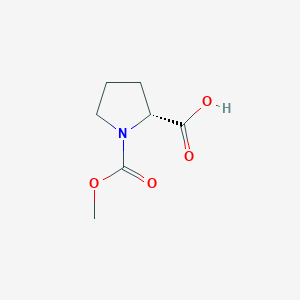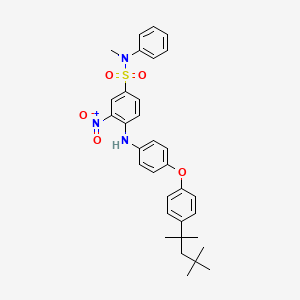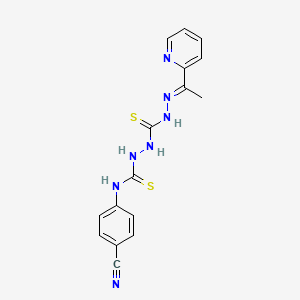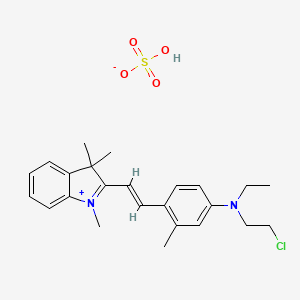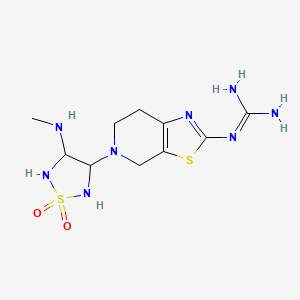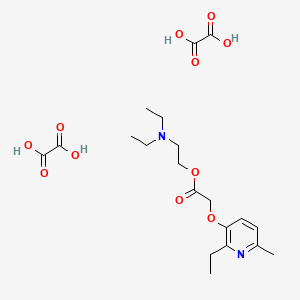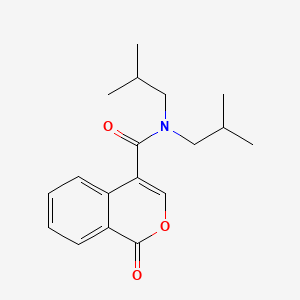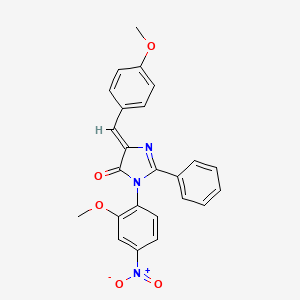
4-((5-Chloro-2-methylphenyl)azo)-N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5-Chloro-2-methylphenyl)azo)-N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide is a complex organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in dye and pigment industries due to its stability and intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chloro-2-methylphenyl)azo)-N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 5-chloro-2-methylaniline. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide in an alkaline medium. This step forms the azo linkage (N=N) between the two aromatic rings.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring.
Reduction: The azo group (N=N) can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of activating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (H₂/Pd) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (FeCl₃).
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Corresponding amines from the reduction of the azo group.
Substitution: Halogenated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
4-((5-Chloro-2-methylphenyl)azo)-N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo linkage and aromatic rings. The azo group can undergo reversible redox reactions, making it useful in various applications. In biological systems, the compound can interact with cellular components, leading to changes in coloration that are useful for staining and visualization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((4-Nitrophenyl)azo)-N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide
- 4-((2-Methylphenyl)azo)-N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide
Uniqueness
4-((5-Chloro-2-methylphenyl)azo)-N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which influence its electronic properties and reactivity. This makes it particularly stable and suitable for industrial applications where long-lasting color is required.
Eigenschaften
CAS-Nummer |
83399-78-4 |
|---|---|
Molekularformel |
C24H17Cl2N3O2 |
Molekulargewicht |
450.3 g/mol |
IUPAC-Name |
4-[(5-chloro-2-methylphenyl)diazenyl]-N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H17Cl2N3O2/c1-14-6-7-17(26)13-21(14)28-29-22-19-5-3-2-4-15(19)12-20(23(22)30)24(31)27-18-10-8-16(25)9-11-18/h2-13,30H,1H3,(H,27,31) |
InChI-Schlüssel |
WHRWETMIEWDFCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


